molecular formula C12H12ClN3 B3289531 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 858668-65-2

2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Cat. No.: B3289531
CAS No.: 858668-65-2
M. Wt: 233.69 g/mol
InChI Key: OUGPBSYEHDRNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole moiety, with a 4-chlorophenyl substituent at position 2 and an amino group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGPBSYEHDRNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclopentanone in the presence of an acid catalyst to form the desired pyrazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Ammonolysis : Reacts with ammonia in ethanol at 80–100°C to form 4-aminophenyl derivatives .

  • Alkoxylation : Treatment with sodium alkoxides (e.g., NaOCH₃) in DMF yields 4-methoxyphenyl analogs.

Reaction TypeConditionsProductYieldReference
AmmonolysisNH₃, EtOH, 80°C4-Aminophenyl derivative68%
AlkoxylationNaOCH₃, DMF, reflux4-Methoxyphenyl analog72%

Condensation Reactions

The primary amine group facilitates condensation with carbonyl-containing compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine derivatives .

  • Knoevenagel Condensation : Participates in multicomponent reactions with malononitrile and aldehydes catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) to yield pyrano[2,3-c]pyrazole hybrids .

Example Reaction Pathway

Compound+RCHO+MalononitrileDABCO EtOHPyrano 2 3 c pyrazole[4][9]\text{Compound}+\text{RCHO}+\text{Malononitrile}\xrightarrow{\text{DABCO EtOH}}\text{Pyrano 2 3 c pyrazole}\quad[4][9]

Cyclization and Ring-Opening Reactions

The cyclopenta[c]pyrazole core undergoes ring expansion or contraction under high-pressure or microwave-assisted conditions:

  • Cyclocondensation : Reacts with β-ketoesters or α,β-unsaturated ketones to form fused tetracyclic systems (e.g., benzo cyclohepta[1,2-b]pyridines) .

  • Microwave-Assisted Bicyclization : Four-component reactions with arylglyoxals, aromatic amines, and dimedone yield tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones .

Cyclization TypeConditionsProductYieldReference
Tetracyclic System Formation120°C, AcOH, MWBenzo cyclohepta[1,2-b]pyridine74%
Tricyclic Hybrid SynthesisDMF, p-TsOH, 110°CPyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolone82%

Amine Derivatization

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products.

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) yields sulfonamide derivatives.

Example :

Compound+CH COClPyridineN Acetyl derivative[6][12]\text{Compound}+\text{CH COCl}\xrightarrow{\text{Pyridine}}\text{N Acetyl derivative}\quad[6][12]

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration or halogenation at position 5 due to electron-rich character:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.

  • Bromination : Br₂ in CHCl₃ yields 5-bromo derivatives.

Coordination Chemistry

The amino and pyrazole nitrogen atoms act as ligands in metal complexes:

  • Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, characterized by square-planar geometry .

  • Zn(II) Coordination : Reacts with Zn(OAc)₂ to generate hexacoordinate complexes with antimicrobial activity.

Metal SaltCoordination SitesGeometryApplicationReference
CuCl₂N (amine), N (pyrazole)Square-planarCatalysis
Zn(OAc)₂N (amine), N (pyrazole)OctahedralBioactive agents

Biological Activity-Driven Modifications

Derivatives of this compound show kinase inhibition (e.g., AKT2/PKBβ) and anti-glioma activity . Key modifications include:

  • Pyran Fusion : Enhances blood-brain barrier permeability .

  • Sulfonamide Linkage : Improves solubility and target affinity.

Notable Derivative :

  • Compound 4j : Exhibits EC₅₀ = 1.2 μM against glioblastoma cells with >4× selectivity over normal cells .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening .

  • Photoreactivity : UV light induces dimerization at the cyclopentane ring .

This compound’s versatility in nucleophilic substitutions, condensations, and cyclizations makes it valuable for synthesizing bioactive heterocycles. Its applications span anticancer drug development , coordination chemistry, and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
  • Molecular Formula : C₁₂H₁₂ClN₃
  • Key Differences : The chloro group is at the 3-position of the phenyl ring instead of the 4-position.
  • Physicochemical Properties :
    • Predicted Collision Cross Section (CCS):
  • [M+H]⁺: 148.9 Ų
  • [M+Na]⁺: 162.2 Ų
    • Smaller molecular weight (251.74 g/mol vs. 265.21 g/mol for 4-chloro analog, estimated).
2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
  • Molecular Formula : C₁₃H₁₄ClN₃
  • Key Differences : Addition of a methyl group at the 4-position of the phenyl ring alongside the 3-chloro substituent.
  • Physicochemical Properties :
    • Predicted CCS:
  • [M+H]⁺: 153.5 Ų
  • [M+Na]⁺: 167.0 Ų
    • Higher molecular weight (265.21 g/mol) due to the methyl group.

Heterocyclic Core Modifications

2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
  • Molecular Formula : C₁₁H₁₀ClN₃S
  • Key Differences : Replacement of the cyclopentane ring with a thiophene-containing fused system.
  • Computed Properties :
    • Molecular Weight: 251.74 g/mol
    • XLogP3: 2.2
    • Polar Surface Area: 69.1 Ų
  • Implications : The sulfur atom introduces greater aromaticity and electron density, which may influence redox activity or interactions with metalloenzymes .
2-Phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
  • Molecular Formula : C₁₁H₁₁N₃O
  • Key Differences : Incorporation of a furan ring instead of cyclopentane.

Functional Group Variations

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Key Differences: A simpler monocyclic pyrazole lacking the fused cyclopentane ring.
  • Properties :
    • SMILES: CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
    • PubChem CID: 2735304
  • Implications : The absence of the bicyclic system reduces steric constraints, possibly enhancing conformational flexibility for target binding .
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
  • Molecular Formula : C₇H₁₁N₃
  • Key Differences : Ethyl substituent replaces the 4-chlorophenyl group.
  • Impact : The alkyl chain increases hydrophobicity (logP ~1.5 estimated) but eliminates the aromatic π-π interaction capability of the chloroaryl group .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Predicted CCS [M+H]⁺ (Ų) XLogP3
2-(4-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine* C₁₂H₁₂ClN₃ ~251.74 4-Cl-Ph N/A ~2.5
2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine C₁₂H₁₂ClN₃ 251.74 3-Cl-Ph 148.9 2.3
2-(3-Cl-4-Me-Ph)-cyclopenta[c]pyrazol-3-amine C₁₃H₁₄ClN₃ 265.21 3-Cl, 4-Me-Ph 153.5 2.8
Thieno[3,4-c]pyrazol-3-amine analog C₁₁H₁₀ClN₃S 251.74 Thiophene fusion N/A 2.2

Biological Activity

2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a synthetic organic compound belonging to the class of cyclopentapyrazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will delve into its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C₁₂H₁₂ClN₃
  • Molecular Weight : 233.7 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
  • PubChem CID : 23139818

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to cyclopentapyrazoles. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their ability to inhibit kinases and exhibit anticancer activity against glioblastoma cells. Notably, one compound in this series demonstrated significant inhibitory effects against the AKT2/PKBβ kinase, which is crucial in glioma malignancy and patient survival outcomes .

Key Findings :

  • Inhibition of AKT Signaling : The compound exhibited low micromolar activity against AKT2/PKBβ, a key target in glioma therapies.
  • Selectivity : It showed reduced cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma cells.
CompoundIC₅₀ (μM)Target Kinase
4j12AKT1/PKBα
4j14AKT2/PKBβ

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are pivotal in cancer cell signaling pathways. The inhibition of AKT signaling can lead to reduced proliferation and survival of cancer cells.

Case Studies

  • Study on Glioblastoma Cells :
    • A study investigated the effects of pyrano[2,3-c]pyrazole derivatives on primary patient-derived glioblastoma cells. Compound 4j was noted for its ability to inhibit neurosphere formation and induce cell death specifically in glioma stem cells while sparing non-cancerous cells .
  • Kinase Profiling :
    • In a comprehensive kinase profiling study involving 139 purified kinases, compound 4j exhibited selective inhibition of AKT2/PKBβ with significant specificity. This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues .

Synthesis Methods

The synthesis of cyclopentapyrazole derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of cyclopentane derivatives.
  • Introduction of the pyrazole moiety via cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl group.

Q & A

Q. Q1. What synthetic strategies are effective for preparing 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine and its derivatives?

A1. Two primary approaches are documented:

  • Multicomponent Copper(II)-Catalyzed Synthesis : Copper(II) ions with tert-butylphosphonic acid and pyrazole ligands enable the assembly of cyclopenta[c]pyrazole scaffolds. Substituents at the pyrazole 3-position (e.g., H, Me, CF₃, Ph) influence solubility and yield .
  • One-Pot Solvent-Free Condensation : Barbituric acids, pyrazol-5-amines, and aldehydes react under solvent-free conditions to form fused pyrazolo-pyrido-pyrimidine derivatives. This method minimizes purification steps and achieves yields >75% .

Q. Q2. Which analytical techniques are critical for confirming structural integrity and purity?

A2. Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of substituents and cyclopentane ring conformation. For example, aromatic proton shifts confirm 4-chlorophenyl positioning .
  • HPLC-PDA : Purity (>95%) is validated using C18 reverse-phase columns with acetonitrile/water gradients, particularly for intermediates like 3-(trifluoromethyl)cyclopenta[c]pyrazole derivatives .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in fused-ring systems (e.g., distinguishing 2H vs. 4H tautomers) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

A3. Key modifications include:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., CF₃) at the pyrazole 3-position enhances antibacterial activity. For example, 3-CF₃ analogs show MIC values <1 µg/mL against S. aureus .
  • Ring Functionalization : Replacing the cyclopentane ring with pyrrolo[3,4-c]pyrazole cores improves solubility but may reduce kinase inhibition potency .
  • Bioisosteric Replacement : Substituting the 4-chlorophenyl group with 4-fluorophenyl retains target affinity while altering metabolic stability .

Q. Q4. How should researchers address contradictions in synthetic or biological data?

A4. Case studies highlight:

  • Yield Discrepancies : Copper-catalyzed methods may yield 60–80% under inert atmospheres but drop to <40% in air due to Cu(II) oxidation. Use of radical scavengers (e.g., BHT) mitigates this .
  • Biological Activity Variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC testing protocols (CLSI guidelines) .

Q. Q5. What mechanistic insights exist for copper-catalyzed cyclization in this system?

A5. Proposed pathways involve:

  • Ligand-Dependent Coordination : Pyrazole ligands chelate Cu(II), facilitating cyclopentane ring closure via a radical-mediated pathway. ESR studies confirm Cu(II) reduction to Cu(I) during the process .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but increase side reactions. Solvent-free conditions favor entropy-driven cyclization .

Methodological Considerations

Q. Q6. How to optimize regioselectivity in pyrazole functionalization?

A6. Strategies include:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C selectively deprotonates the pyrazole N-H position, enabling C-3 alkylation with >90% regiocontrol .
  • Microwave-Assisted Synthesis : Reduces reaction times for SNAr (nucleophilic aromatic substitution) at the 4-chlorophenyl group from 12 hours to 30 minutes .

Q. Q7. What in vitro assays are suitable for evaluating anticancer potential?

A7. Standardized assays include:

  • Cell Viability (MTT) : Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin).
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.